rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
CAS No.:
Cat. No.: VC16517337
Molecular Formula: C9H17N3O3
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O3 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | N-[[4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15) |
| Standard InChI Key | WMWTXDUAFVNLQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1CC(CC1O)C(=O)NN |
Introduction
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a synthetic organic compound with notable structural complexity and potential applications in medicinal chemistry. This compound is characterized by its cyclopentyl ring, hydrazinecarbonyl group, and acetamide functional group, which collectively contribute to its biological activity and chemical reactivity. It is classified as an amide and features both hydrazine and hydroxyl functional groups, making it a valuable candidate for pharmaceutical research.
Structural Features
The molecular structure of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide can be described as follows:
-
Core Structure: A cyclopentane ring substituted with a hydrazinecarbonyl group at one position and an acetamide group at another.
-
Chirality: The compound is racemic, containing both enantiomers of the stereoisomer defined by (1R,2R,4S) configuration.
-
Functional Groups:
-
Hydrazinecarbonyl group: Contributes to hydrogen bonding and potential reactivity with biological targets.
-
Hydroxyl group: Enhances solubility and facilitates interactions with polar environments.
-
Synthesis
The synthesis of this compound involves multi-step organic reactions under tightly controlled conditions. Key steps include:
-
Starting Materials: Precursors such as cyclopentanone derivatives are used to introduce the cyclopentyl framework.
-
Hydrazine Functionalization: The hydrazinecarbonyl group is incorporated via reaction with hydrazine derivatives.
-
Acetamide Addition: The methylacetamide moiety is introduced through acylation reactions.
Reaction Conditions:
-
Temperature: Controlled to avoid decomposition of intermediates.
-
Solvents: Polar solvents like dimethylformamide (DMF) or methanol are typically used.
-
pH: Adjusted to optimize yields during each step.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure.
-
Mass Spectrometry (MS): Verifies the molecular weight and purity.
Potential Applications
The unique structural features of this compound make it a promising candidate for various applications:
-
Medicinal Chemistry:
-
The hydrazinecarbonyl group may enable interactions with biological macromolecules, suggesting potential as an enzyme inhibitor or receptor modulator.
-
The hydroxyl group enhances solubility, improving bioavailability.
-
-
Pharmaceutical Development:
-
Possible use in drug discovery for targeting diseases such as cancer or metabolic disorders due to its functional versatility.
-
-
Chemical Biology Studies:
-
Its reactivity makes it suitable for studying biochemical pathways involving hydrazine derivatives.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume